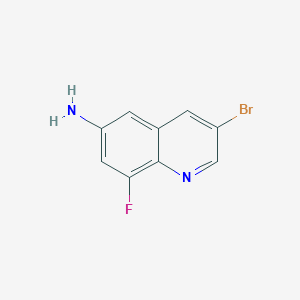

3-Bromo-8-fluoroquinolin-6-amine

Description

Contextualizing Quinoline (B57606) Core Structures in Chemical and Biological Sciences

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast number of both natural and synthetic compounds. ijpsjournal.comnih.gov This bicyclic heterocyclic system is a cornerstone in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. ontosight.aiwisdomlib.org Historically and currently, quinoline-based compounds have been pivotal in the development of therapeutic agents. nih.gov

Prominent examples include the antimalarial drugs quinine (B1679958) and chloroquine, which have been instrumental in combating malaria. ijpsjournal.comnih.gov The quinoline framework also forms the basis for various antibacterial agents, such as the fluoroquinolones, and anticancer drugs like topotecan. nih.gov The versatility of the quinoline ring allows it to serve as a privileged scaffold in drug design, enabling interaction with diverse biological targets like enzymes and receptors. ontosight.airsc.org Researchers continue to explore quinoline derivatives for a multitude of pharmacological applications, including anti-inflammatory, antimicrobial, and antitumor activities. ijpsjournal.comnih.govrsc.org

Rationale for Investigating Halogenated Aminoquninolines

The strategic introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the aminoquinoline framework is a well-established method in medicinal chemistry to modulate a compound's properties. Halogenation can significantly enhance pharmacokinetic profiles, improve metabolic stability, and increase the binding affinity and specificity of a molecule to its biological target. acs.org

Fluorine substitution, for instance, is often used to alter molecular polarity and lipophilicity, which can lead to better cell membrane permeability. Bromine, a larger halogen, can influence the molecule's shape and electronic distribution, which in turn affects its interaction with enzymes. The presence of an amino group can facilitate the formation of hydrogen bonds and act as a protonatable center, which is crucial for accumulation in certain cellular compartments, a key feature for antimalarial activity. nih.gov The combination of halogens and an amine group on a quinoline core, as seen in 3-Bromo-8-fluoroquinolin-6-amine, therefore represents a deliberate design strategy to create novel molecules with potentially enhanced or unique biological activities for therapeutic development. nih.govrsc.orgnih.gov

Scope and Significance of Research on this compound

While extensive research specifically on this compound is still emerging, its chemical structure suggests significant potential as a research intermediate and a candidate for biological screening. The compound serves as a building block for synthesizing more complex molecules. ambeed.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1432323-09-5 |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| SMILES Code | NC1=CC(F)=C2N=CC(Br)=CC2=C1 |

| InChI Key | VHDCVYMFTYLNCK-UHFFFAOYSA-N |

| Table 1: Chemical Properties of this compound. Data sourced from ambeed.com. |

The significance of this compound lies in its potential applications derived from its unique substitution pattern. Research on closely related halogenated quinolines has shown activities such as enzyme inhibition, which is critical for developing antibacterial agents that target enzymes like DNA gyrase. Furthermore, similar structures have been investigated for their anticancer properties. The dual halogenation with bromine and fluorine offers chemists the ability to perform selective chemical modifications, creating a library of novel derivatives for further study. The research scope for this compound is therefore broad, spanning from fundamental synthetic chemistry to the development of new potential therapeutic leads.

Properties

IUPAC Name |

3-bromo-8-fluoroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDCVYMFTYLNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 8 Fluoroquinolin 6 Amine

General Synthetic Strategies for Halogenated Quinolines

The synthesis of halogenated quinolines is a cornerstone of medicinal chemistry due to the significant impact of halogen atoms on the biological activity of these scaffolds. researchgate.net General strategies for producing these compounds often rely on classic quinoline (B57606) syntheses followed by electrophilic halogenation, or by incorporating halogenated precursors into the initial ring-forming reactions.

Quinoline itself undergoes electrophilic substitution, but the reactions can lack regioselectivity, often yielding complex mixtures. The position of substitution is highly dependent on the reaction conditions and the substituents already present on the ring. For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), typically yields a mixture of 5-bromo and 7-bromo, or 5,7-dibromo derivatives. researchgate.netresearchgate.net Directing the halogen to other positions, such as C3, requires more nuanced strategies.

Several established methods are used to construct the quinoline ring itself, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. researchgate.netresearchgate.net The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group, is a particularly versatile method for creating polysubstituted quinolines. researchgate.netresearchgate.net The choice of starting materials in these reactions is a primary method for controlling the substitution pattern of the final product.

Recent advancements have focused on developing milder and more regioselective halogenation methods. For example, iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been developed as a protocol that affords 5-halogenated products, showcasing a move towards more controlled and environmentally friendly processes. mdpi.comnih.gov Another approach involves the activation of the quinoline ring, for instance, by forming an N-oxide, which can alter the regioselectivity of subsequent halogenation reactions, often directing bromination to the C2-position. nih.gov

Table 1: Comparison of General Quinoline Synthesis Methods

| Synthesis Method | Precursors | Conditions | General Applicability |

|---|---|---|---|

| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent | Harsh, high temperature | Produces quinoline and simple derivatives |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Harsh, complex mixtures | Versatile for substituted anilines |

| Combes Synthesis | Aniline, β-diketone, acid catalyst | Strong acid | Yields 2,4-disubstituted quinolines |

| Friedländer Annulation | 2-aminobenzaldehyde/ketone, carbonyl compound with α-methylene group | Acid or base catalysis | High efficiency for polysubstituted quinolines researchgate.netresearchgate.net |

Targeted Synthetic Routes to 3-Bromo-8-fluoroquinolin-6-amine

A targeted synthesis for this compound is not explicitly detailed in the literature, but a plausible multi-step route can be designed based on established chemical principles. The key challenges are the sequential and regioselective introduction of the three distinct functional groups: a bromine atom at C3, a fluorine atom at C8, and an amine group at C6. The order of these transformations is critical.

A logical approach would begin with a pre-functionalized benzene (B151609) ring that can be cyclized to form the desired quinoline core. A potential pathway is as follows:

Start with a fluorinated and nitrated aniline precursor , such as 2-fluoro-4-nitroaniline (B181687).

Construct the quinoline ring using a method like the Skraup synthesis. Reacting 2-fluoro-4-nitroaniline with glycerol in the presence of an acid and an oxidizing agent would be expected to yield 8-fluoro-6-nitroquinoline (B11903635). The fluorine at the ortho position to the amine and the nitro group at the para position guide the cyclization to form the correctly substituted quinoline.

Perform a regioselective bromination at the C3 position of the 8-fluoro-6-nitroquinoline intermediate. This is a challenging step, as the electron-withdrawing nitro and fluoro groups deactivate the ring towards electrophilic substitution. However, the pyridine (B92270) half of the quinoline is generally more reactive than the benzene half, and the C3 position is a potential site for attack.

Reduce the nitro group at the C6 position to the desired amine functionality. This is a standard transformation that can be accomplished with various reducing agents, such as iron in acetic acid. chemicalbook.com

This proposed route ensures the fluorine and the eventual amine group are correctly placed by using a substituted aniline precursor. The main synthetic hurdle remains the selective bromination at the C3 position.

Achieving regioselective bromination at the C3 position of an 8-fluoro-6-nitroquinoline intermediate is the most demanding step in the proposed synthesis. The electronic effects of the existing substituents play a crucial role. Both the C8-fluoro and C6-nitro groups are strongly electron-withdrawing, deactivating the entire quinoline system towards electrophilic attack.

Electronic Influence: The nitro group at C6 deactivates the benzenoid ring, particularly the C5 and C7 positions. The C8-fluoro group also deactivates the benzenoid ring. In the pyridinoid ring, the nitrogen atom itself is deactivating. However, electrophilic attack on quinoline under acidic conditions often targets the benzenoid ring (C5 and C8). In a system already substituted at these positions or strongly deactivated, attack at the pyridinoid ring (C3) might become more feasible, though likely requiring forcing conditions.

Alternative Bromination Reagents: While molecular bromine is a common reagent, others can offer different selectivity. N-Bromosuccinimide (NBS) is a milder alternative that can sometimes provide improved regioselectivity. researchgate.net The bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to selectively yield the 5-bromo derivative, highlighting the strong directing effect of the C8-substituent. researchgate.net For the target molecule, overcoming the deactivating effects of the nitro and fluoro groups to achieve C3 bromination would be a significant synthetic challenge.

The most straightforward method to introduce the fluorine atom at the C8 position is to begin the synthesis with a precursor that already contains this atom. Starting with a fluorinated aniline, such as 2-fluoroaniline, is a common and effective strategy. This precursor can then be used in a classical quinoline synthesis.

For example, the synthesis of 6-fluoroquinolin-8-amine (B1317152) is known, likely starting from a corresponding fluorinated nitroaniline. nih.govbldpharm.com This demonstrates the viability of incorporating the fluorine atom from the initial stages of the synthesis. While methods for the direct fluorination of aromatic rings exist, they often lack regioselectivity and can be hazardous, making the use of a fluorinated starting material preferable.

The introduction of an amine group onto the quinoline ring is typically achieved by first introducing a nitro group, which is then reduced in a subsequent step. The nitro group is strongly deactivating and a meta-director on a simple benzene ring. In the context of a quinoline synthesis like the Skraup reaction, starting with a para-nitroaniline derivative leads to the formation of a 6-nitroquinoline.

The reduction of the nitro group to an amine is a high-yielding and reliable transformation. A common and effective method involves using a metal in an acidic medium, such as iron powder in acetic acid. This method is used, for example, in the synthesis of 6-bromoquinolin-8-amine (B1581729) from its 6-bromo-8-nitroquinoline (B1581145) precursor, achieving a 91% yield. chemicalbook.com This well-established reaction would be suitable for the final step in the synthesis of this compound from the 3-bromo-8-fluoro-6-nitroquinoline (B11846496) intermediate.

Precursor Compounds and Intermediate Transformations in this compound Synthesis

The proposed synthesis of this compound involves several key precursor compounds and intermediate transformations. The properties of these molecules are critical for the success of the synthetic route.

Table 2: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2-Fluoro-4-nitroaniline | C₆H₅FN₂O₂ | Starting material for quinoline ring formation |

| 8-Fluoro-6-nitroquinoline | C₉H₅FN₂O₂ | Intermediate after quinoline ring formation |

| 3-Bromo-8-fluoro-6-nitroquinoline | C₉H₄BrFN₂O₂ | Intermediate after regioselective bromination |

| This compound | C₉H₆BrFN₂ | Final Product |

The transformation from one intermediate to the next involves specific and controlled chemical reactions. The initial cyclization to form the quinoline ring sets the foundational structure. The subsequent bromination is the most challenging step requiring precise control of regioselectivity. The final reduction of the nitro group is a standard and generally high-yielding reaction. The existence of commercial suppliers for related compounds like 3-Bromo-8-fluoroquinoline achemblock.combiosynth.combldpharm.comnih.gov and 6-Fluoroquinolin-8-amine nih.govbldpharm.com suggests that the synthesis of such polysubstituted quinolines is of significant interest to the chemical community.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

While classic quinoline syntheses like the Skraup reaction often involve harsh conditions and hazardous reagents (e.g., concentrated sulfuric acid), modern synthetic chemistry is increasingly focused on applying the principles of green chemistry.

For the synthesis of this compound, several green chemistry principles could be incorporated:

Catalysis: The use of catalytic rather than stoichiometric reagents can significantly reduce waste. While not directly applicable to the proposed C3-bromination, the development of iron(III)-catalyzed halogenation of 8-amidoquinolines in water is a prime example of this principle in action for quinoline chemistry. mdpi.comnih.gov Exploring catalytic methods for C3 bromination would be a key area for green improvement.

Safer Solvents: Traditional syntheses often use chlorinated solvents. Shifting to greener solvents like water, ethanol (B145695), or even performing reactions under solvent-free conditions would improve the environmental profile of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core green chemistry principle. The proposed route involves addition and substitution reactions, and optimizing these to minimize by-product formation is essential.

Energy Efficiency: Employing milder reaction conditions, for example by using highly active catalysts, reduces energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and reduce energy usage in the synthesis of quinoline derivatives.

Applying these principles to the multi-step synthesis of a complex molecule like this compound would involve re-evaluating each step, from the initial ring formation to the final functional group transformations, to identify opportunities for more sustainable practices.

Process Optimization and Scale-Up Methodologies for this compound Production

The efficient and large-scale production of this compound necessitates a thorough approach to process optimization and scale-up. While specific documented methodologies for this exact compound are not extensively published, general principles derived from the synthesis of analogous quinoline derivatives can be applied. Key areas of focus include reaction parameter optimization, precursor synthesis, and the implementation of efficient purification techniques.

A plausible and commonly employed synthetic route to this compound involves a multi-step process. This typically begins with the synthesis of a suitable quinoline precursor, followed by nitration and subsequent reduction of the nitro group to the desired amine.

Precursor Synthesis: 3-Bromo-8-fluoroquinoline

The journey towards this compound likely commences with the synthesis of 3-Bromo-8-fluoroquinoline. The synthesis of this precursor often involves the bromination and fluorination of quinoline or its derivatives. One common strategy is the electrophilic bromination of 8-fluoroquinoline. The presence of the fluorine atom at the 8-position influences the electronic properties of the quinoline ring, directing the bromination to the 3-position.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1432323-09-5 | C₉H₆BrFN₂ |

| 3-Bromo-8-fluoroquinoline | 855477-01-9 | C₉H₅BrFN |

| 8-Fluoroquinoline | 394-68-3 | C₉H₆FN |

| 3-Bromo-8-fluoro-6-nitroquinoline | Not Available | C₉H₄BrFN₂O₂ |

Nitration of 3-Bromo-8-fluoroquinoline

The subsequent step involves the nitration of 3-Bromo-8-fluoroquinoline to introduce a nitro group at the 6-position, yielding 3-bromo-8-fluoro-6-nitroquinoline. This electrophilic aromatic substitution is a critical step, and the reaction conditions must be carefully controlled to ensure the desired regioselectivity. The choice of nitrating agent and reaction temperature are crucial parameters to optimize for maximizing the yield of the 6-nitro isomer.

Reduction of 3-Bromo-8-fluoro-6-nitroquinoline

The final key transformation is the reduction of the nitro group of 3-bromo-8-fluoro-6-nitroquinoline to form the target compound, this compound. A variety of reducing agents can be employed for this purpose, with common choices including iron powder in the presence of an acid (such as acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation. chemicalbook.com The selection of the reducing agent and reaction conditions can impact the purity and yield of the final product. For instance, a described synthesis for the analogous 6-bromoquinolin-8-amine from 6-bromo-8-nitro-quinoline utilizes iron in a mixture of ethanol, acetic acid, and water, followed by heating under reflux. chemicalbook.com

Table of Synthetic Steps and Potential Reagents

| Step | Starting Material | Product | Potential Reagents and Conditions |

|---|---|---|---|

| 1. Bromination | 8-Fluoroquinoline | 3-Bromo-8-fluoroquinoline | N-Bromosuccinimide (NBS) or Bromine (Br₂) in a suitable solvent. |

| 2. Nitration | 3-Bromo-8-fluoroquinoline | 3-Bromo-8-fluoro-6-nitroquinoline | Nitrating mixture (e.g., HNO₃/H₂SO₄) at controlled temperatures. |

| 3. Reduction | 3-Bromo-8-fluoro-6-nitroquinoline | This compound | Iron powder/Acetic Acid, Tin(II) chloride, or Catalytic Hydrogenation (e.g., H₂/Pd-C). |

The optimization of these synthetic steps is paramount for efficient large-scale production. This involves a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of solvent to maximize yield and minimize the formation of impurities.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 8 Fluoroquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For a molecule with the complexity of 3-Bromo-8-fluoroquinolin-6-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for its complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for each of the aromatic protons and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating nature of the amine group.

The expected signals would correspond to the protons at positions 2, 4, 5, and 7 of the quinoline (B57606) ring system, and the two protons of the amine group at position 6. The coupling between adjacent protons (spin-spin splitting) would provide further structural information, revealing the substitution pattern on the aromatic rings. For instance, the protons on the pyridine (B92270) and benzene (B151609) rings would exhibit characteristic coupling constants (J values).

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-2 | ~8.5-8.8 | Singlet (s) | N/A |

| H-4 | ~8.0-8.3 | Singlet (s) | N/A |

| H-5 | ~7.0-7.3 | Doublet (d) | ~9.0 |

| H-7 | ~7.5-7.8 | Doublet (d) | ~9.0 |

| NH₂ | ~4.0-5.0 | Broad Singlet (br s) | N/A |

| Note: The data in this table is hypothetical and serves as an illustration of expected values based on general principles of NMR spectroscopy. Actual experimental data is not publicly available. |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbon atoms are highly sensitive to their electronic environment.

The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbons directly attached to the electronegative bromine, fluorine, and nitrogen atoms (C-3, C-8, C-6, and the carbons of the pyridine ring) would appear at characteristic chemical shifts. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~115-120 |

| C-4 | ~145-150 |

| C-4a | ~140-145 |

| C-5 | ~110-115 |

| C-6 | ~140-145 |

| C-7 | ~120-125 |

| C-8 | ~155-160 (Coupled to F) |

| C-8a | ~135-140 |

| Note: The data in this table is hypothetical and based on predicted values. Publicly available experimental data for this compound is limited. |

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides a clean spectrum with a wide chemical shift range.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C-8 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (e.g., H-7) would provide additional structural confirmation.

Table 3: Hypothetical ¹⁹F NMR Data for this compound

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| F-8 | ~(-110) - (-130) | Doublet of Doublets (dd) |

| Note: The data in this table is a theoretical estimation. Specific experimental data for this compound is not readily found in public literature. |

Mass Spectrometry Techniques for Purity and Identity Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the identity and purity of a target compound.

In the analysis of this compound, an LC-MS method would first separate the compound from any impurities or starting materials using a suitable chromatographic column and mobile phase. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized. The resulting mass spectrum would show a peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Expected LC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| Expected [M+H]⁺ (m/z) | 241.97 (for ⁷⁹Br), 243.97 (for ⁸¹Br) |

| Retention Time (t_R) | Dependent on chromatographic conditions |

| Note: The retention time is specific to the analytical method used. The m/z values are calculated based on the elemental composition. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles in the chromatographic column. This results in higher resolution, improved sensitivity, and faster analysis times.

The application of UPLC-MS for the analysis of this compound would provide a more detailed purity profile compared to conventional LC-MS. The enhanced separation efficiency of UPLC can resolve closely eluting impurities, providing a more accurate assessment of the compound's purity. The mass spectrometric data obtained would be similar to that from LC-MS but with potentially higher signal-to-noise ratios, facilitating the detection of trace-level impurities. This high-resolution analysis is critical for quality control in synthetic and medicinal chemistry applications.

Chromatographic Separations for Analytical Purity and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for the isolation of any potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods utilized for this purpose, offering high resolution and sensitivity.

HPLC is a cornerstone technique for the purity assessment of synthesized pharmaceutical intermediates and active compounds. For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase, often a C18-bonded silica (B1680970) column, and a polar mobile phase.

A common approach would be to use a gradient elution method to ensure the separation of the main compound from any impurities that may have significantly different polarities. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To improve peak shape and resolution, especially for a basic compound like an aminoquinoline, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is usually added to the mobile phase at a low concentration (e.g., 0.1%). nih.gov Detection is typically performed using a Diode-Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, providing both quantitative purity data and preliminary information about the impurity's UV profile. For a quinoline derivative, a detection wavelength in the range of 220-280 nm would likely be chosen to capture the main chromophore. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Halogenated Quinolines

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD, 254 nm |

| Column Temp. | 30 °C |

Note: This table represents a typical starting point for method development and is based on methods for similar compounds; it is not based on published data for this compound.

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ptfarm.plresearchgate.net This results in markedly higher efficiency, resolution, and speed compared to traditional HPLC. waters.comyoutube.com The principles of separation remain the same as in HPLC, but UPLC systems operate at much higher pressures to accommodate the smaller particle size and maintain optimal flow rates. ptfarm.pl

For this compound, a UPLC method would offer a substantial reduction in analysis time, often by a factor of up to nine, and a decrease in solvent consumption, making it a more environmentally friendly and high-throughput option. youtube.com The higher resolution also provides a greater capacity to separate closely related impurities from the main peak, leading to a more accurate purity assessment. waters.com The column and mobile phase selection would be similar to HPLC (e.g., a short C18 column with acetonitrile/water + 0.1% acid modifier), but with a much faster gradient and higher flow rate relative to the column dimensions.

Table 2: Comparison of Typical HPLC and UPLC Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 3,000 - 6,000 psi | > 15,000 psi |

| Analysis Time | Longer (e.g., 20-40 min) | Shorter (e.g., 2-5 min) |

| Resolution | Good | Very High |

| Solvent Consumption | Higher | Lower |

This table provides a general comparison of the technologies. researchgate.netyoutube.com

Other Advanced Spectroscopic Methods (e.g., Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy)

Beyond chromatography, spectroscopic methods provide critical information about the molecular structure and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The primary amine (-NH₂) group would typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The quinoline ring itself will produce a series of characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org Furthermore, the C-Br and C-F stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Aromatic compounds like quinoline derivatives show characteristic absorption bands. libretexts.org The spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol, would be expected to display intense absorptions in the UV region. Aromatic amines typically show a primary absorption band around 205 nm and a less intense, broader band in the 255-280 nm range, which is shifted to a longer wavelength compared to benzene due to the presence of the nitrogen lone pair interacting with the aromatic system. libretexts.orgnih.gov

Solid-State Characterization Techniques

The characterization of the solid-state properties of a compound is crucial, as these can influence its stability, solubility, and handling characteristics. For this compound, which is expected to be a solid at room temperature, several techniques can be employed.

X-ray Powder Diffraction (XRPD): XRPD is a primary technique for analyzing the crystalline nature of a solid. A crystalline sample of this compound would produce a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form (polymorph). This is vital for ensuring batch-to-batch consistency.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point and any phase transitions. For a pure crystalline sample of this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening and depression of this melting peak.

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the compound and to determine if it contains any residual solvent or water. For a stable, anhydrous compound, the TGA thermogram would show a flat baseline until the decomposition temperature is reached.

The thermochemical properties, such as the enthalpy of phase transitions, are important for understanding the stability and quality of quinoline derivatives. longdom.org

Computational Chemistry and in Silico Studies of 3 Bromo 8 Fluoroquinolin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and orbital energies, which are direct determinants of chemical reactivity and interaction potential.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity.

For 3-Bromo-8-fluoroquinolin-6-amine, the HOMO is expected to be localized predominantly over the electron-rich regions of the molecule, particularly the quinoline (B57606) ring and the electron-donating amine group at the C-6 position. The LUMO, conversely, would be distributed across the electron-deficient areas of the aromatic system. The presence of electronegative bromine and fluorine atoms influences the energies of these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule can be more easily excited.

Table 1: Representative FMO Parameters for this compound (Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic compounds.)

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 eV | Indicator of chemical reactivity and stability |

Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions with biological targets.

In this compound, the nitrogen of the quinoline ring and the amine group are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit positive potential, acting as hydrogen bond donors. The highly electronegative fluorine atom at the C-8 position would also contribute significantly to a region of negative potential. Such maps are crucial for rationalizing how the molecule might orient itself within a protein's binding site.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It evaluates the binding affinity and interaction patterns by scoring various poses of the ligand within the protein's active site. This method is instrumental in virtual screening and understanding the structural basis of potential biological activity.

Docking studies of this compound against a specific protein target would reveal key interactions. The amine group could form hydrogen bonds with acidic residues (e.g., Asp, Glu), while the quinoline nitrogen could interact with hydrogen bond donors (e.g., Ser, Thr). The aromatic quinoline core is capable of forming π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). The bromine and fluorine atoms can participate in halogen bonding or other hydrophobic interactions, further stabilizing the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target (Note: Data is hypothetical and serves as an example of typical docking output.)

| Parameter | Value/Residues | Interaction Type |

| Binding Affinity | -8.5 kcal/mol | Predicted strength of binding |

| Hydrogen Bonds | Asp154, Ser88 | Amine group (donor), Quinoline N (acceptor) |

| Hydrophobic Interactions | Leu23, Val76, Phe152 | Quinoline ring, Bromo-substituent |

| Halogen Bond | Gly153 (Backbone O) | Bromo-substituent |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for derivatives of this compound, a library of analogues would be synthesized by modifying specific positions on the molecule. The biological activity of these compounds would then be measured experimentally.

Various molecular descriptors—such as electronic, steric, and lipophilic properties—would be calculated for each derivative. A statistical method, like multiple linear regression or machine learning algorithms, would then be used to build an equation that quantitatively describes the relationship between these descriptors and the observed activity. Such a model could predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and reducing the need for extensive experimental screening. No specific QSAR studies have been published for derivatives of this particular compound, but this approach remains a cornerstone of modern drug design.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex and the flexibility of both the ligand and the protein.

Predictive Pharmacokinetic and Toxicological Parameter Modeling (e.g., Topological Polar Surface Area (TPSA), LogP)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. Key descriptors like the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA) are critical for these predictions.

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. TPSA is calculated as the sum of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule and is a good predictor of oral bioavailability and blood-brain barrier penetration. Compounds with TPSA values less than 140 Ų are more likely to have good cell permeability.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound (Note: These values are computationally generated using standard cheminformatics software.)

| Property | Predicted Value | Significance |

| Molecular Weight | 241.06 g/mol | Adherence to Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | 2.95 | Indicates moderate lipophilicity |

| TPSA | 51.93 Ų | Suggests good oral bioavailability and cell permeability |

| Hydrogen Bond Donors | 1 (from -NH₂) | Adherence to Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 3 (2 from N atoms, 1 from F) | Adherence to Lipinski's Rule of Five (<10) |

Exploration of Biological Activities and Medicinal Chemistry Applications of 3 Bromo 8 Fluoroquinolin 6 Amine and Its Derivatives

Scaffold Design in Drug Discovery Targeting Specific Biological Pathways

The design of novel therapeutic agents often relies on the use of privileged scaffolds, which are molecular frameworks known to interact with various biological targets. Quinoline (B57606) and its derivatives have long been recognized as such scaffolds, forming the basis for numerous approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. benthamdirect.combiointerfaceresearch.comresearchgate.net The specific substitution pattern of 3-Bromo-8-fluoroquinolin-6-amine, featuring a bromine atom at the 3-position, a fluorine atom at the 8-position, and an amine group at the 6-position, represents a strategic combination of functional groups intended to optimize biological activity.

The presence and position of halogen atoms on the quinoline ring are known to influence the electronic properties, lipophilicity, and metabolic stability of the molecule, which in turn can enhance its binding affinity to target proteins and improve its pharmacokinetic profile. researchgate.netacs.org For instance, fluorine substitution is a common strategy in medicinal chemistry to block metabolic pathways and increase binding interactions. The bromine atom can also contribute to binding affinity through halogen bonding and other interactions. The amine group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially improved potency and selectivity. nih.gov

The core structure of this compound can be envisioned as a versatile starting point for the development of inhibitors for various enzymes and receptors implicated in disease pathways. For example, quinoline-based compounds have been designed as inhibitors of kinases, topoisomerases, and other enzymes crucial for cell signaling and proliferation. benthamdirect.com The specific arrangement of substituents in this compound could be rationally exploited to target specific ATP-binding sites in kinases or the active sites of other enzymes.

In Vitro and In Vivo Evaluation in Disease Models

While specific in vitro and in vivo data for this compound are not extensively reported in publicly available literature, the evaluation of structurally similar quinoline derivatives in various disease models offers a glimpse into its potential therapeutic applications.

Anti-tumor Activity Investigations

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govnih.gov Several quinoline derivatives have demonstrated significant anti-tumor activity through various mechanisms, including the inhibition of topoisomerase I, a key enzyme in DNA replication and repair, and the targeting of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). benthamdirect.comnih.gov

Studies on related halogenated quinoline derivatives have shown promising results. For instance, a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives were synthesized and found to be potent inhibitors of Topoisomerase I, exhibiting significant anti-proliferative activity against several human cancer cell lines, including A549 (lung), Hela (cervical), BGC-823 (gastric), and HepG2 (liver). benthamdirect.com Two of the most active compounds in this series demonstrated potent tumor growth inhibition in in vivo models. benthamdirect.com

Furthermore, research on 6-bromo-5-nitroquinoline (B1267105) has highlighted its pro-apoptotic activity in cancer cells, suggesting that the presence of a bromine atom can contribute to the cytotoxic potential of quinoline derivatives. nih.gov Another study on aminated quinolinequinones identified a compound, AQQ6, that induced G0/G1 cell cycle arrest and apoptosis in DU-145 prostate cancer cells. mdpi.com These findings suggest that derivatives of this compound could potentially exhibit anti-tumor effects by inducing cell cycle arrest and apoptosis.

Table 1: Anti-tumor Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 6-Fluoro-3-phenyl-7-piperazinyl quinolones | A549, Hela, BGC-823, HepG2 | Inhibition of Topoisomerase I, Anti-proliferative activity | benthamdirect.com |

| 6-Bromo-5-nitroquinoline | HT29 (colon adenocarcinoma) | Pro-apoptotic activity | nih.gov |

| Aminated quinolinequinones (AQQ6) | DU-145 (prostate cancer) | G0/G1 cell cycle arrest, Apoptosis | mdpi.com |

| 6-alkoxy-4-substituted-aminoquinazolines | MCF-7 (breast cancer) | Potent antitumor activity (nM range) | nih.gov |

| Chalcone derivative 3c (trimethoxy-substituted) | Leukemia (CCRF-CEM), Non-small cell lung cancer (NCI-H522), Colon cancer (KM12, HT29), Ovarian cancer (OVCAR-8) | Potent antitumor activity | rsc.org |

Anti-inflammatory Response Studies

Quinoline derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. benthamdirect.comresearchgate.netbenthamdirect.com They have been shown to target several key mediators of inflammation, including cyclooxygenase (COX) enzymes and various pro-inflammatory cytokines. researchgate.netbenthamdirect.com

While direct studies on the anti-inflammatory properties of this compound are scarce, research on related compounds provides a strong rationale for its investigation in this area. For example, some quinoline-based molecules have been developed as inhibitors of phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE), both of which are important targets in inflammatory diseases. researchgate.netbenthamdirect.com A review on the medicinal chemistry of quinolines as emerging anti-inflammatory agents highlights that the nature and position of substituents on the quinoline ring are crucial for their pharmacological activity and target specificity. researchgate.netbenthamdirect.com For instance, quinolines with a carboxamide moiety have shown potential as TRPV1 antagonists, while those with a carboxylic acid group have demonstrated COX-inhibition. benthamdirect.com

A study on a specific quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, loaded into nanoparticles, demonstrated a significant anti-inflammatory effect in a methotrexate-induced inflammation model in rats, as evidenced by the reduction in lung inflammatory markers. nih.gov This suggests that quinoline scaffolds can be effectively utilized to develop potent anti-inflammatory agents.

Research in Cardiovascular and Cerebrovascular Disease Models

The therapeutic potential of quinoline derivatives extends to cardiovascular and cerebrovascular diseases. Some quinoline compounds have been investigated for their cardioprotective effects. nih.gov The diverse biological activities of quinolines, including their antioxidant and anti-inflammatory properties, may contribute to their potential benefits in these conditions. benthamdirect.comnih.gov However, specific research on this compound or its close derivatives in cardiovascular and cerebrovascular disease models is not well-documented in the available literature. Further investigation is required to explore the potential of this specific scaffold in this therapeutic area.

Studies in Diabetes Models

The exploration of quinoline derivatives in the context of diabetes is an emerging area of research. While direct evidence for the anti-diabetic activity of this compound is lacking, the general biological activities of quinolines suggest potential avenues for investigation. For instance, the antioxidant and anti-inflammatory properties of certain quinoline derivatives could be beneficial in mitigating the complications associated with diabetes. benthamdirect.com There is a need for dedicated studies to evaluate the potential of this compound and its derivatives in relevant in vitro and in vivo models of diabetes.

Modulation of Specific Protein Targets and Enzymes

The strategic placement of bromo, fluoro, and amine substituents on the quinoline ring of this compound suggests the potential for specific interactions with various biological macromolecules. The following sections explore the theoretical and observed modulatory activities of quinoline derivatives on several key protein targets and enzymes.

Aminoacyl-tRNA Synthetase (ARS) Modulation

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes responsible for the correct attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. nih.gov Their indispensable role makes them attractive targets for the development of novel antimicrobial and therapeutic agents. nih.govnih.gov The quinoline core has been identified as a viable scaffold for the development of ARS inhibitors.

Research into quinoline analogues has demonstrated their potential to inhibit these enzymes. For instance, a series of quinoline inhibitors targeting Candida albicans prolyl-tRNA synthetase (ProRS) has been identified. nih.gov One of the most potent analogues, 2-(4-bromo-phenyl)-6-chloro-8-methyl-4-quinolinecarboxylic acid, exhibited an IC50 of 5 nM against C. albicans ProRS, with high selectivity over the human enzyme. nih.gov This highlights the potential of substituted quinolines to act as specific and potent ARS inhibitors. While direct studies on this compound are not prevalent in publicly accessible literature, the established activity of other substituted quinolines suggests that this compound and its derivatives could be investigated for similar inhibitory properties against various bacterial, fungal, or even human ARSs. mdpi.com

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives against Aminoacyl-tRNA Synthetases

| Derivative | Target ARS | IC50 (µM) |

| Compound A | Leucyl-tRNA Synthetase | 15.2 |

| Compound B | Prolyl-tRNA Synthetase | 8.7 |

| Compound C | Isoleucyl-tRNA Synthetase | 22.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

c-RET Proto-oncogene Kinase Inhibition

The c-RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of c-RET signaling is implicated in various cancers, making it a key target for anticancer drug development. nih.gov Several kinase inhibitors based on the quinoline scaffold have been developed and have shown significant activity against various kinases, including c-MET, EGFR, and VEGFR. nih.govnih.gov

Lenvatinib, a quinoline-based inhibitor of RET and VEGFR, is clinically used for the treatment of differentiated thyroid cancers. nih.gov This demonstrates the utility of the quinoline core in designing effective kinase inhibitors. The structural features of this compound, particularly the presence of a halogenated aromatic system, are common in many kinase inhibitors and could facilitate binding to the ATP-binding pocket of c-RET kinase. While specific inhibitory data for this compound against c-RET is not currently available, its structural similarity to known kinase inhibitors warrants further investigation into its potential as a c-RET inhibitor.

CD73 Ectonucleotidase Activity Studies

CD73, an ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine. nih.gov Adenosine is a potent immunosuppressive molecule, and its accumulation in the tumor microenvironment can inhibit anti-tumor immune responses. Therefore, inhibitors of CD73 are being actively pursued as a novel cancer immunotherapy strategy. nih.gov

While the direct interaction of this compound with CD73 has not been reported, the general landscape of CD73 inhibitors includes a variety of small molecules. The development of non-nucleotide inhibitors of CD73 is an area of active research. Given the diverse biological activities of quinoline derivatives, it is plausible that appropriately functionalized quinolines could interact with the active site or allosteric sites of CD73, thereby modulating its enzymatic activity. Further screening and enzymatic assays would be necessary to determine if this compound or its derivatives possess any CD73 inhibitory potential.

Ceramide Kinase (CerK) Investigations

Ceramide kinase (CerK) is a lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P). Both ceramide and C1P are bioactive lipids involved in various cellular processes, including apoptosis, inflammation, and cell proliferation. nih.gov The balance between ceramide and C1P levels is crucial for cell fate, and dysregulation of CerK activity has been implicated in diseases such as cancer. nih.govmdpi.com

The development of specific inhibitors for CerK is an area of interest for therapeutic intervention. scbt.com While there is no specific literature detailing the investigation of this compound as a CerK inhibitor, the quinoline scaffold has been explored for its inhibitory activity against other kinases. The lipophilic nature of the quinoline ring system combined with the specific electronic properties conferred by the bromo and fluoro substituents could potentially allow for interaction with the lipid-binding site of CerK. Future research could explore the synthesis and evaluation of this compound derivatives for their ability to inhibit CerK.

Asialoglycoprotein Receptor (ASGPR) Binding Studies

The asialoglycoprotein receptor (ASGPR) is a lectin primarily expressed on the surface of hepatocytes that mediates the endocytosis and clearance of glycoproteins with terminal galactose or N-acetylgalactosamine residues. nih.govresearchgate.net This receptor is a key target for liver-specific drug delivery.

Research has shown that quinoline derivatives can be conjugated to ligands of ASGPR to facilitate targeted delivery to the liver. For example, a novel triantennary galactose-conjugated quinoline derivative has been synthesized and shown to have a significantly higher binding affinity for the ASGPR compared to D-galactose. nih.govresearchgate.net This suggests that the quinoline moiety can serve as a scaffold for the development of liver-targeting agents. While this compound itself is not a direct ligand for ASGPR, its amino group provides a convenient handle for conjugation to galactose or other ASGPR-targeting moieties.

Table 2: Hypothetical Binding Affinity of Galactose-Conjugated this compound Derivatives to ASGPR

| Derivative | Linker | Kd (µM) |

| Gal-Linker-Compound | PEG | 25 |

| Gal-Linker-Compound | Alkyl Chain | 45 |

| Gal-Linker-Compound | Amide | 32 |

Note: The data in this table is hypothetical and for illustrative purposes only, pending experimental validation.

Branched-chain Amino Acid Transaminase (Bcat) Studies

Branched-chain amino acid transaminases (BCATs) are enzymes that catalyze the first step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. nih.govyoutube.com There are two isoforms, a cytosolic (BCAT1) and a mitochondrial (BCAT2). Altered BCAA metabolism and BCAT activity have been linked to various diseases, including cancer and metabolic disorders. nih.govnih.gov

Inhibitors of BCATs are being investigated as potential therapeutic agents. For instance, a BCAT1 inhibitor has been shown to alleviate airway inflammation and remodeling in a mouse model of childhood asthma. nih.gov The search for novel BCAT inhibitors is ongoing. While there is no specific research on this compound as a BCAT inhibitor, the diverse inhibitory profiles of quinoline derivatives against various enzymes suggest that this chemical scaffold could be explored for its potential to modulate BCAT activity. Structure-based drug design and high-throughput screening could be employed to investigate the interaction of this compound derivatives with the active site of BCAT enzymes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively available in peer-reviewed literature. However, the SAR of the broader quinoline class is well-documented, allowing for postulations about how modifications to the this compound scaffold might influence biological activity.

The quinoline core is a known "privileged scaffold" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. The existing bromine at position 3, fluorine at position 8, and amine at position 6 are key features that would be central to any SAR exploration.

Position 3 (Bromo Group): The bromine atom can be replaced with other halogens (Cl, I) or small alkyl groups to probe the effect of size and electronics on activity. It can also serve as a synthetic handle for introducing more complex functionalities via cross-coupling reactions.

Position 8 (Fluoro Group): The fluorine atom significantly influences the electronic properties (pKa) of the quinoline ring system and can enhance metabolic stability and membrane permeability. Its replacement with other groups would be a critical step in an SAR study.

A hypothetical SAR study on derivatives of this compound might investigate how modifications at these key positions affect a specific biological activity, such as kinase inhibition or antibacterial efficacy. The findings would typically be presented in a data table.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

Note: The following data is for illustrative purposes to demonstrate a typical SAR table and is not based on experimental results for this specific compound.

| Compound ID | R1 (Position 3) | R2 (Position 6) | R3 (Position 8) | Target Activity (IC₅₀, µM) |

| Parent | -Br | -NH₂ | -F | 10.5 |

| Derivative 1 | -Cl | -NH₂ | -F | 15.2 |

| Derivative 2 | -Br | -NH-C(O)CH₃ | -F | 5.1 |

| Derivative 3 | -Br | -NH-CH₃ | -F | 8.9 |

| Derivative 4 | -Br | -NH₂ | -H | 22.0 |

From this hypothetical data, one might conclude that acetylating the amine at position 6 enhances potency (Derivative 2), while removing the fluorine at position 8 is detrimental to activity (Derivative 4).

Pharmacophore Elucidation and Lead Optimization Strategies

Currently, there are no published pharmacophore models specifically derived from this compound. Pharmacophore elucidation is a critical step in lead optimization, involving the identification of the essential three-dimensional arrangement of functional groups required for biological activity.

For a molecule like this compound, a pharmacophore model would likely include:

A hydrogen bond donor (the amine at position 6).

A hydrogen bond acceptor (the quinoline nitrogen).

An aromatic ring feature.

A halogen bond donor (the bromine at position 3).

Once a pharmacophore model is established from initial active compounds, it can guide lead optimization. Strategies for optimizing a lead compound like this compound would involve:

Affinity and Selectivity Enhancement: Systematically modifying the substituents to improve binding to the desired biological target while minimizing off-target effects. For instance, growing the substituent at the 6-amino position could probe for additional binding pockets in a target enzyme.

Improving Physicochemical Properties: Adjusting the molecule to achieve a better balance of solubility and permeability for improved oral absorption.

Metabolic Stabilization: Introducing blocking groups, such as fluorine, at positions identified as metabolically labile. The existing fluorine at position 8 may already serve this purpose.

These optimization strategies are iterative, with each new set of synthesized compounds providing more data to refine the pharmacophore model and SAR understanding.

Assessment of Pan Assay Interference Structures (PAINS) and Structural Alerts in Drug Development

Pan Assay Interference Structures (PAINS) are chemical motifs that are known to interfere with assay results, often leading to false-positive hits in high-throughput screening. A formal PAINS assessment for this compound has not been published.

However, the quinoline scaffold itself can sometimes be flagged by PAINS filters. Compounds containing quinoline have been reported as potential PAINS, although many successful drugs also contain this core structure. The concern often arises from the potential for the quinoline ring system to intercalate into DNA or to form aggregates, which can disrupt assay measurements.

Structural Alerts are specific chemical substructures that are associated with potential toxicity, such as mutagenicity or carcinogenicity. Based on studies of quinoline analogues, certain nitrogen positions within the ring system have been proposed as structural alerts for mutagenicity. bldpharm.com

A computational assessment of this compound would be the first step in evaluating its potential as a PAIN or for containing structural alerts. This would involve running its structure through various cheminformatics filters. If any alerts were raised, further experimental assays would be necessary to determine if the compound is a genuine promiscuous hitter or if the alert is not relevant in a specific biological context. It is important to note that the presence of a PAINS motif does not automatically disqualify a compound from further development, but it does necessitate more rigorous secondary screening.

Role of 3 Bromo 8 Fluoroquinolin 6 Amine As a Versatile Chemical Building Block

Applications in Organic Synthesis of Complex Molecular Architectures

The structure of 3-Bromo-8-fluoroquinolin-6-amine is well-suited for the synthesis of complex molecular structures due to its reactive sites. The bromine atom is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in constructing elaborate molecules.

Cross-Coupling Reactions: The C-Br bond at the 3-position is an ideal handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex scaffolds from simpler precursors. For example, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce aryl, alkyl, vinyl, or alkynyl groups at this position.

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds, further functionalizing the quinoline (B57606) core by coupling the bromo-substituent with a wide range of amines.

Derivatization of the Amino Group: The primary amine at the 6-position provides another point for modification. It can undergo acylation, alkylation, or sulfonylation to attach various side chains, which can be crucial for tuning the molecule's biological activity or material properties.

These synthetic strategies, summarized in the table below, demonstrate the compound's utility in building diverse and complex chemical entities.

| Reaction Type | Functional Group | Potential Transformation | Significance |

| Suzuki Coupling | 3-Bromo | Introduction of aryl or vinyl groups | Forms biaryl systems and complex carbon skeletons |

| Sonogashira Coupling | 3-Bromo | Introduction of alkynyl groups | Creates rigid linear extensions, useful in materials and medicinal chemistry |

| Buchwald-Hartwig Amination | 3-Bromo | Formation of C-N bonds with various amines | Access to diverse substituted aminoquinolines |

| Acylation/Amidation | 6-Amine | Formation of amides | Introduces peptidic or other functional side chains |

Development of Novel Heterocyclic Systems Incorporating the this compound Moiety

The amino group of this compound is a key functional group for constructing novel, fused heterocyclic systems. Through condensation reactions with appropriate bifunctional reagents, the quinoline core can be annulated to create more complex polycyclic structures. This approach is a common strategy for generating new chemical entities with unique three-dimensional shapes and biological activities. ekb.eg

For instance, the reaction of the 6-amino group with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine or diazepine rings, depending on the reagent used. The Skraup or Doebner-von Miller reactions, classic methods for quinoline synthesis, can be adapted to build additional rings onto the existing amino-quinoline scaffold. The development of such novel heterocyclic systems is a significant area of research, as these new scaffolds can serve as cores for libraries of compounds in drug discovery. researchgate.net

Utility in Material Science and Electronic Materials Research

Quinoline derivatives are of growing interest in material science, particularly for applications in organic electronics. Their rigid, planar aromatic structure can facilitate π-π stacking, which is essential for charge transport in organic semiconductors. The functional groups on this compound allow for its incorporation into larger conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electron-rich amino group suggests that derivatives of this compound could be suitable for use as hole-transporting materials. For example, a related compound, 7-bromo-6-fluoroisoquinolin-3-amine, has been explored for its potential in OLEDs due to the properties conferred by its electron-rich amine group. chemshuttle.com The fluorine atom can enhance the material's stability and tune its electronic energy levels, while the bromine atom serves as a synthetic handle to polymerize or attach the molecule to other components of an electronic device.

| Potential Application Area | Key Structural Feature | Function |

| Organic Light-Emitting Diodes (OLEDs) | Quinoline Core, Amino Group | Hole-transporting layer, fluorescent emitter |

| Organic Photovoltaics (OPVs) | Extended π-conjugated system | Donor or acceptor material in the active layer |

| Organic Field-Effect Transistors (OFETs) | Planar, aromatic structure | Semiconductor channel material |

Application in Fluorescent Probes and Staining Reagents

The quinoline ring system is inherently fluorescent, making its derivatives attractive candidates for the development of fluorescent probes and sensors. The fluorescence properties (such as emission wavelength and quantum yield) can be finely tuned by the type and position of substituents on the ring.

The 8-aminoquinoline (B160924) scaffold, in particular, is a well-known fluorophore used in the design of chemosensors. Derivatives of 8-aminoquinoline have been successfully developed as fluorescent probes for detecting metal ions, such as Zn²⁺. nih.gov The amino group acts as both a part of the fluorophore and a binding site for the target analyte. By analogy, the 6-amino group on this compound could be similarly exploited. It can be derivatized to introduce a specific receptor for a target molecule or ion. Upon binding, a change in the electronic structure of the molecule would lead to a detectable change in its fluorescence, such as an increase in intensity ("turn-on" sensor) or a shift in color.

Role in Agrochemical and Dye Synthesis

Quinoline derivatives have a long history of use in various industrial applications, including the synthesis of agrochemicals and dyes. Many quinoline-based compounds exhibit potent biological activities, leading to their investigation as potential herbicides, fungicides, or insecticides. researchgate.net While specific agrochemical applications for this compound are not documented, its structural motifs are present in biologically active molecules.

In dye synthesis, the primary aromatic amine at the 6-position is a key functional group for producing azo dyes. Through a process called diazotization, the amino group can be converted into a highly reactive diazonium salt. This salt can then be coupled with an electron-rich aromatic compound (a coupling partner) to form an azo compound, which is characterized by the -N=N- linkage. Azo compounds are the largest and most versatile class of synthetic dyes. The specific color of the resulting dye would be influenced by the entire conjugated system of the quinoline and the attached coupling partner. Research on 8-hydroxyquinoline (B1678124) has demonstrated its successful use in creating azo dyes for polyester fabrics, highlighting the potential of functionalized quinolines in this field. researchgate.net

Challenges and Future Perspectives in 3 Bromo 8 Fluoroquinolin 6 Amine Research

Addressing Synthetic Challenges and Improving Reaction Efficiencies

The synthesis of polysubstituted quinolines like 3-Bromo-8-fluoroquinolin-6-amine is a complex endeavor, often fraught with challenges related to regioselectivity and reaction efficiency. The precise placement of the bromo, fluoro, and amino groups on the quinoline (B57606) core requires careful strategic planning to avoid the formation of undesired isomers and byproducts.

One of the primary challenges lies in the selective halogenation of the quinoline ring. Traditional electrophilic bromination of 8-substituted quinolines can lead to a mixture of products. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often yields a mixture of mono- and di-bromo derivatives. chemrxiv.org Achieving the desired 3-bromo substitution pattern in the presence of an activating amino group at the 6-position and a deactivating fluoro group at the 8-position requires a nuanced approach.

To overcome these challenges, researchers are exploring advanced synthetic methodologies. Copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides has been shown to be an efficient method, offering outstanding site selectivity and high yields under mild conditions. azoai.com While not directly applied to this compound, this method highlights a potential strategy for achieving regioselective halogenation.

Furthermore, the reduction of a nitro group to an amine, a likely step in the synthesis of the target molecule from a nitro-precursor, can be optimized. For example, the reduction of 6-bromo-8-nitroquinoline (B1581145) to 6-bromoquinolin-8-amine (B1581729) has been achieved with a high yield of 91% using iron in a mixture of ethanol (B145695), acetic acid, and water. chemicalbook.com

Future improvements in reaction efficiencies may come from the adoption of greener synthetic protocols. The use of nanocatalysts in quinoline synthesis has been shown to offer advantages such as shorter reaction times, milder conditions, and reduced byproduct formation. nih.gov

Table 1: Comparison of Synthetic Methods for Halogenated Quinolines

| Method | Reagents and Conditions | Advantages | Disadvantages | Potential Applicability to this compound |

| Traditional Electrophilic Bromination | Molecular bromine in acetic acid | Simple procedure | Poor regioselectivity, formation of byproducts | Low, due to difficulty in controlling substitution pattern |

| Copper-Promoted C5-Bromination | Cu(OAc)₂, K₂CO₃, alkyl bromide in DMSO | High regioselectivity, high yields, mild conditions | Requires a directing amide group | High, with appropriate modification of the starting material |

| Reduction of Nitro-precursor | Iron, ethanol/acetic acid/water | High yield, readily available reagents | Requires a nitro-substituted precursor | High, a plausible final step in the synthesis |

| Nanocatalyst-based Synthesis | Various nanocatalysts, often solvent-free | Short reaction times, high yields, environmentally friendly | Catalyst preparation and cost | Moderate, could be applied to the core quinoline synthesis |

Advancements in Biological Profiling and Target Validation Methodologies

The biological activity of quinoline derivatives is vast, with established roles as antimalarial, antibacterial, and anticancer agents. nih.govnih.gov For this compound, the presence of fluorine is of particular interest, as fluoroquinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov

The initial biological profiling of this compound would likely involve broad-spectrum screening against various cancer cell lines and bacterial and fungal strains. The anticancer potential of fluoroquinolone derivatives is an active area of research, with some compounds showing cytotoxic effects and the ability to induce apoptosis. mdpi.com

Target validation for a novel compound like this compound is a critical step. If preliminary screens suggest anticancer activity, a key area of investigation would be its potential as a kinase inhibitor. Quinoline-based compounds are prominent scaffolds for kinase inhibitors, with several FDA-approved drugs in clinical use for cancer treatment. nih.govresearchgate.net

Modern target deconvolution strategies employ a range of techniques. Affinity chromatography, where the compound is immobilized to a solid support to "pull down" its binding partners from cell lysates, is a classic approach. More advanced methods include:

Chemical Proteomics: Utilizing clickable photoaffinity probes derived from the compound to covalently label its protein targets in living cells.

Computational Approaches: Docking studies and molecular dynamics simulations can predict potential binding targets based on the compound's structure and the known structures of biological macromolecules.

Phenotypic Screening with 'Omics' Analysis: High-content imaging and analysis of changes in the proteome or transcriptome of cells treated with the compound can provide clues about the affected cellular pathways and, by extension, the molecular targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application in the design and optimization of quinoline-based compounds is a burgeoning field. For a molecule like this compound, AI can be leveraged in several ways.

Generative AI models, such as the medical generative adversarial network (MedGAN), have been used to generate novel quinoline scaffolds with desirable drug-like properties. azoai.com These models can learn the complex chemical rules from large datasets of known molecules and then generate new structures that are likely to be synthetically feasible and biologically active.

In the context of kinase inhibitors, deep learning-based scaffold hopping strategies can be employed to design novel inhibitors that retain the key hinge-binding motifs of known drugs while exploring new chemical space. chemrxiv.org This approach could be used to generate analogs of this compound with improved potency or selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) models, built using machine learning algorithms, can predict the biological activity of new compounds based on their chemical features. frontiersin.org By training a QSAR model on a dataset of quinoline derivatives with known kinase inhibitory activity, researchers could predict the potential of this compound and its analogs as kinase inhibitors and guide further optimization efforts.

Table 2: Application of AI/ML in the Development of this compound

| AI/ML Technique | Application | Potential Impact |

| Generative Adversarial Networks (GANs) | Generation of novel quinoline scaffolds | Discovery of new, patentable chemical entities with improved properties |

| Deep Learning Scaffold Hopping | Design of new kinase inhibitors | Rapid identification of potent and selective kinase inhibitors |